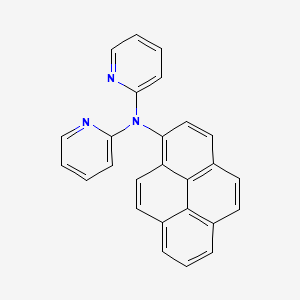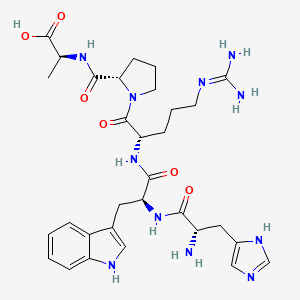
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine is a complex organic compound that features both pyrene and pyridine moieties. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while pyridine is a basic heterocyclic organic compound. The combination of these two structures in a single molecule can result in unique chemical and physical properties, making it of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine typically involves the coupling of pyrene and pyridine derivatives. One common method is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a pyrene boronic acid and a pyridine halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinone derivatives, while substitution reactions can introduce various functional groups onto the pyrene or pyridine rings.
科学的研究の応用
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s fluorescence properties.
Biology: May be used in bioimaging or as a molecular marker.
Industry: Could be used in the development of organic electronic materials or sensors.
作用機序
The mechanism of action of N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine depends on its specific application. In fluorescence applications, the pyrene moiety absorbs light and emits fluorescence, which can be used for imaging or sensing. In biological systems, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions.
類似化合物との比較
Similar Compounds
N-(Pyren-1-YL)pyridin-2-amine: Lacks the additional pyridine moiety.
N-(Pyren-1-YL)-N-(pyridin-3-YL)pyridin-2-amine: Similar structure but with a different substitution pattern.
Pyrene derivatives: Compounds with various functional groups attached to the pyrene ring.
Uniqueness
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine is unique due to the presence of both pyrene and pyridine moieties, which can result in distinct chemical and physical properties. This combination can enhance its fluorescence properties and provide additional sites for chemical modification, making it versatile for various applications.
特性
CAS番号 |
693289-16-6 |
|---|---|
分子式 |
C26H17N3 |
分子量 |
371.4 g/mol |
IUPAC名 |
N-pyren-1-yl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C26H17N3/c1-3-16-27-23(8-1)29(24-9-2-4-17-28-24)22-15-13-20-11-10-18-6-5-7-19-12-14-21(22)26(20)25(18)19/h1-17H |
InChIキー |
VSQBGJHLKKWQJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)
![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)


![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)
![N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine](/img/structure/B12532214.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)
